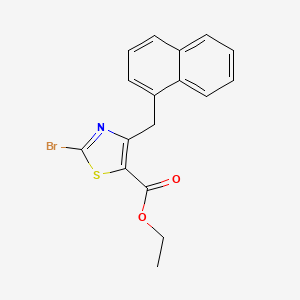
Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, a naphthalene moiety, and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with naphthalen-1-ylmethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate is not well-defined. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and naphthalene moiety may play a crucial role in binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromo-4-methylthiazole-5-carboxylate
- 2-Aminothiazole-4-carboxylate derivatives
- Thiazole-based compounds with various substituents
Uniqueness
Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate is unique due to the presence of both a naphthalene moiety and a thiazole ring, which imparts distinct electronic and steric properties. This combination makes it a valuable scaffold for the development of new compounds with diverse biological activities .
Propiedades
Fórmula molecular |
C17H14BrNO2S |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4-(naphthalen-1-ylmethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H14BrNO2S/c1-2-21-16(20)15-14(19-17(18)22-15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 |
Clave InChI |
LUGRHXMGNJBYAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid](/img/structure/B13075929.png)

![(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13075933.png)

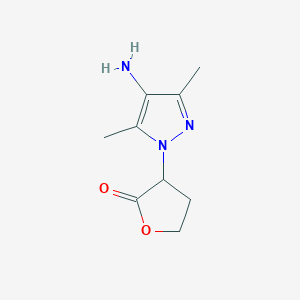
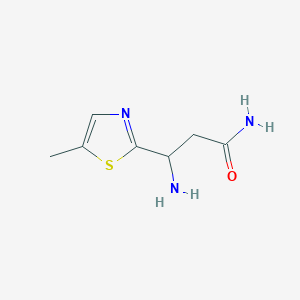

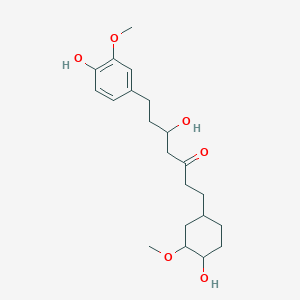
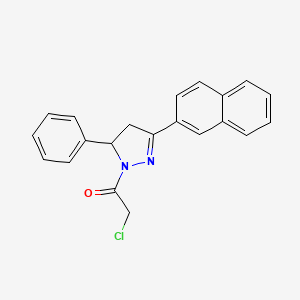
![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)

![1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13075988.png)
